N'-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide is a chemical compound belonging to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 5-bromofurfural with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can act as a chemosensor by binding to metal ions, leading to changes in its fluorescence properties . This interaction is often mediated through ligand-to-metal charge transfer mechanisms.
Comparison with Similar Compounds
N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide can be compared with other similar compounds such as:
N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide: This compound also exhibits significant biological activities.
N’-[(E)-(2-ethoxyphenyl)methylidene]furan-2-carbohydrazide: Known for its use in scientific research.
N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]furan-2-carbohydrazide: Used as a chemosensor for detecting metal ions.
The uniqueness of N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide lies in its specific structural features and the resulting biological and chemical properties.
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H7BrN2O3/c11-9-4-3-7(16-9)6-12-13-10(14)8-2-1-5-15-8/h1-6H,(H,13,14)/b12-6+ |
InChI Key |
OATPEGGYABOLDP-WUXMJOGZSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)Br |
Origin of Product |
United States |
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